Saxalin

Description

Structure

3D Structure

Properties

IUPAC Name |

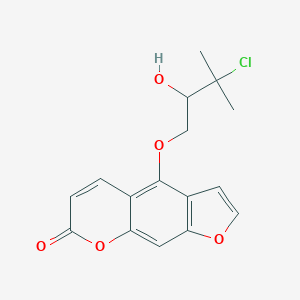

4-(3-chloro-2-hydroxy-3-methylbutoxy)furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO5/c1-16(2,17)13(18)8-21-15-9-3-4-14(19)22-12(9)7-11-10(15)5-6-20-11/h3-7,13,18H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPHPWCUVCZXUEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60957566 | |

| Record name | 4-(3-Chloro-2-hydroxy-3-methylbutoxy)-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60957566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36150-06-8 | |

| Record name | Saxalin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036150068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(3-Chloro-2-hydroxy-3-methylbutoxy)-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60957566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Geological Evolution of Sakhalin Island: A Tectonic and Geochronological Synthesis

Yuzhno-Sakhalinsk, Sakhalin Oblast - The geological formation of Sakhalin Island, a prominent feature in the Sea of Okhotsk, is the result of a complex and protracted history of tectonic interactions at the confluence of major lithospheric plates. This technical guide synthesizes the current understanding of Sakhalin's geological evolution, integrating geochronological data, structural analyses, and detailed experimental methodologies. The island's architecture is primarily the product of subduction, accretion, and subsequent strike-slip faulting driven by the interplay of the Pacific, Okhotsk, Amurian, and Eurasian plates.

Tectonic Framework and Major Geological Units

Sakhalin Island is situated on the Okhotsk Plate, a microplate that is caught between the larger North American, Eurasian, and Pacific plates.[1][2] The island's geological framework is characterized by a series of north-south trending tectonic elements, including accretionary complexes, forearc basins, and major fault systems.[3][4] The basement of the island is composed of a Cretaceous to Paleocene accretionary prism, which formed as a result of the subduction of oceanic crust beneath the eastern margin of the Eurasian Plate.[5][6] This accretionary wedge consists of deformed and metamorphosed oceanic and sedimentary rocks, including flysch, blueschists, melange, and ophiolites.[5]

Overlying this basement are Tertiary sedimentary basins, most notably the North Sakhalin Basin, which has accumulated up to 8 kilometers of siliciclastic marine and deltaic sediments from the paleo-Amur River since the Paleocene.[5] The island is traversed by two parallel mountain ranges, the Western and Eastern Sakhalin Mountains, which are the surface expression of these underlying geological structures.[7]

Chronology of Key Geological Events

The geological history of Sakhalin Island can be broadly divided into several key stages, constrained by radiometric dating of various rock units. The following table summarizes the major tectonic and magmatic events in the formation of Sakhalin.

| Geological Period | Age (Ma) | Event | Tectonic Setting | Key Rock Units/Features |

| Early Cretaceous | ~145 - 100 | Initiation of Subduction | Oceanic-continental convergence | Formation of the East Sakhalin Accretionary Wedge |

| Late Cretaceous | ~100 - 66 | Continued Accretion | Subduction of the Okhotsk Sea Plate | Emplacement of ophiolites, deposition of the Yezo Group |

| Paleocene-Eocene | ~66 - 34 | Collision and Magmatism | Collision of the Okhotsk Sea Plate with the Eurasian Plate | Folding of the West Sakhalin forearc basin, emplacement of granitic plutons (Langeri and Val'za) |

| Late Eocene - Early Oligocene | ~38 - 33 | Rapid Exhumation | Post-collisional uplift | First phase of cooling recorded in apatite fission track data |

| Early Miocene | ~20 - 17 | Renewed Exhumation and Strike-Slip Faulting | Transpressional tectonics, opening of the Kuril Basin | Second phase of cooling recorded in apatite fission track data, formation of the North Sakhalin Basin |

| Neogene - Present | ~23 - 0 | Strike-Slip Tectonics and Sedimentation | Ongoing interaction between the Amurian and Okhotsk plates | Continued development of the North Sakhalin Basin and major fault systems |

Major Tectonic Events and Structural Features

Accretionary Prism Formation

The foundation of Sakhalin Island is the East Sakhalin Accretionary Complex (ESAC), which developed during the Cretaceous and early Paleogene.[3][6] This complex is a classic example of an accretionary prism, formed by the scraping off of oceanic sediments and crust as the ancient oceanic plate subducted beneath the Eurasian margin.[8][9] The ESAC is characterized by a series of east-vergent tectonic slices composed of siliciclastic rocks, pelagic cherts, basalts, and hemipelagic mudstones.[6][10]

Collision of the Okhotsk and Eurasian Plates

A pivotal event in Sakhalin's history was the collision of the Okhotsk Sea Plate with the Eurasian Plate. U-Pb zircon dating of post-collisional granitic plutons, such as the Langeri and Val'za plutons, constrains the timing of this collision to the middle Eocene, between 49 and 38 million years ago.[2] These S-type granites are interpreted to have formed from the melting of the thickened crust of the accretionary wedge following the collision.[2]

Cenozoic Exhumation and Cooling

Thermochronological studies using apatite fission track (AFT) analysis have revealed a two-phase cooling history for Sakhalin, indicative of rapid exhumation.[1] The first phase occurred in the late Eocene to early Oligocene (~38–33 Ma), shortly after the main collisional event. A second, more pronounced cooling phase took place in the early Miocene (~20–17 Ma), which is coeval with the onset of major transpressional faulting and the opening of the nearby Kuril Basin.[1]

Strike-Slip Faulting

The modern tectonic regime of Sakhalin is dominated by a system of north-south trending dextral strike-slip faults, which accommodate the relative motion between the Amurian and Okhotsk plates.[3][11] The Central Sakhalin Fault is a major structure within this system and is considered a modern plate boundary.[3] Structural and seismological data indicate a complex pattern of faulting, with thrust and reverse faulting prevalent in the southern and northern parts of the island, and a mix of thrust, normal, and strike-slip faulting in the central region.[11][12]

Quantitative Data Summary

The following tables present a summary of key quantitative data related to the geological evolution of Sakhalin Island.

Table 1: Geochronological Data for Key Geological Events

| Event | Method | Rock/Mineral Dated | Age (Ma) | Reference |

| Okhotsk-Eurasia Plate Collision (Maximum Depositional Age of Accretionary Complex) | U-Pb Zircon | Metasedimentary Rocks | > 49 | [2] |

| Post-Collisional Magmatism | U-Pb Zircon | Langeri and Val'za Granitic Plutons | 36 - 38 | [2] |

| First Phase of Rapid Exhumation | Apatite Fission Track | Granitoid Massifs | 38 - 33 | [1] |

| Second Phase of Rapid Exhumation | Apatite Fission Track | Granitoid Massifs | 20 - 17 | [1] |

| Sedimentation in the Yezo Group (Lowermost Horizon) | U-Pb Zircon | Sandstone | 110 - 100 | [13] |

| Sedimentation in the Yezo Group (Uppermost Horizon) | U-Pb Zircon | Sandstone | 100 - 66 | [13] |

Table 2: Fault Displacement Rates

| Fault System/Region | Fault Type | Vertical Slip Rate (mm/yr) | Horizontal Slip Rate (mm/yr) | Reference |

| Southern Sakhalin | Low-angle reverse | > 0.3 | - | [14][15] |

| Central Sakhalin | Low-angle reverse | 1.0 - 1.5 | - | [14][15] |

| Northern Sakhalin | Right-lateral strike-slip | - | ~ 4 | [14][15] |

Experimental Protocols

A variety of sophisticated analytical techniques have been employed to unravel the geological history of Sakhalin Island. Below are detailed methodologies for the key experiments cited in this guide.

U-Pb Geochronology (LA-ICP-MS and SHRIMP)

Uranium-lead (U-Pb) dating of zircon is a cornerstone of geochronology, providing precise ages for igneous and metamorphic events.[16]

-

Sample Preparation: Zircon crystals are separated from crushed rock samples using standard heavy liquid and magnetic separation techniques. The grains are then mounted in epoxy and polished to expose their interiors. Cathodoluminescence (CL) imaging is often used to visualize the internal zoning of the zircons and to select suitable spots for analysis.[1]

-

LA-ICP-MS (Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry): A high-energy laser is used to ablate a small amount of material from the zircon surface.[1][7][13] The ablated material is transported in a helium gas stream to an ICP-MS instrument, where it is ionized in an argon plasma. The isotopes of uranium and lead are then separated by a mass spectrometer and their abundances are measured.[1]

-

Instrumentation: Commonly used systems include a New Wave Research UP-213 laser system coupled to a ThermoFinnigan Element2 magnetic sector double-focusing ICP-MS.[7][13]

-

Data Analysis: Raw data is corrected for laser-induced elemental fractionation, instrumental mass bias, and common lead.[13] Age calculations are based on the decay of 238U to 206Pb and 235U to 207Pb.[17] Data is typically presented on concordia diagrams.[17]

-

-

SHRIMP (Sensitive High-Resolution Ion Microprobe): A focused beam of primary ions (typically O2-) is used to sputter secondary ions from the zircon surface.[2][18][19] These secondary ions are then accelerated into a high-resolution mass spectrometer where the isotopes of interest are measured.[3][20]

Apatite Fission Track (AFT) Thermochronology

AFT analysis is a low-temperature thermochronology technique used to determine the cooling history of rocks as they are exhumed towards the Earth's surface.[6][21][22][23]

-

Sample Preparation: Apatite grains are separated from the rock sample. The grains are mounted, polished, and then etched with nitric acid (e.g., 5.5 M HNO3 at 21°C for 20-60 seconds) to reveal the spontaneous fission tracks.[23]

-

Track Counting and Length Measurement: The density of the spontaneous fission tracks is counted using an optical microscope. The lengths of confined tracks (tracks that are fully contained within the crystal) are also measured.[6][21]

-

Irradiation and Induced Track Counting: The samples are then irradiated with thermal neutrons in a nuclear reactor to induce fission of 235U. The density of these induced tracks is measured on an external detector (e.g., mica).[22]

-

Age Calculation and Thermal History Modeling: The AFT age is calculated from the ratio of the spontaneous to induced track densities. The track length distribution provides information about the cooling rate. This data is then used in thermal history modeling software, such as HeFTy or QTQt, to reconstruct the time-temperature path of the rock.[4][5][24][25][26]

2D Marine Seismic Reflection Surveys

Seismic reflection surveys are used to image the subsurface geological structures, such as sedimentary layers and faults.[14][16][27]

-

Data Acquisition: A seismic source, typically an air gun, generates sound waves that travel down through the water column and into the subsurface.[14][16] These waves are reflected back from geological boundaries and are recorded by a series of hydrophones towed behind the survey vessel in a streamer.[14]

-

Typical Parameters:

-

Source: Air gun array

-

Receiver: Multi-channel hydrophone streamer

-

Shot Interval: Varies depending on the survey objectives

-

Record Length: Several seconds to capture reflections from deep structures[16]

-

-

-

Data Processing: The raw seismic data undergoes a series of processing steps, including noise reduction, stacking, and migration, to produce a 2D image of the subsurface.

Whole-Rock Geochemical Analysis

Geochemical analysis of rock samples provides information about their origin and petrogenesis.[9][28][29]

-

Sample Preparation: Rock samples are crushed and pulverized to a fine powder. For some analyses, the powder is fused with a flux (e.g., lithium tetraborate) to create a glass bead.[29][30]

-

X-Ray Fluorescence (XRF): This technique is used to determine the concentrations of major and some trace elements. The sample is irradiated with X-rays, causing the elements to fluoresce at characteristic energies, which are then measured.[10]

-

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and -Mass Spectrometry (ICP-MS): These are highly sensitive techniques for determining the concentrations of a wide range of trace and rare earth elements. The sample is introduced into an argon plasma, which ionizes the atoms. The ions are then passed into a spectrometer that separates them based on their mass-to-charge ratio (ICP-MS) or measures the wavelength of light they emit (ICP-OES).[29][30]

-

Accuracy and Precision: The accuracy of these methods is typically better than 2-5%, and the precision is less than 2% for major elements and in the parts-per-million (ppm) range for trace elements.[10]

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key geological processes and experimental workflows described in this guide.

Caption: Tectonic Evolution of Sakhalin Island.

Caption: U-Pb Zircon Dating (LA-ICP-MS) Workflow.

Caption: Apatite Fission Track (AFT) Analysis Workflow.

References

- 1. boisestate.edu [boisestate.edu]

- 2. ugr.es [ugr.es]

- 3. Zircon U-Th-Pb and U-Th Ages and Trace Element Analyses | Sensitive High Resolution Ion Microprobe - Reverse Geometry [shrimprg.stanford.edu]

- 4. scispace.com [scispace.com]

- 5. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 6. oceanrep.geomar.de [oceanrep.geomar.de]

- 7. [PDF] U‐Pb dating of zircon by LA‐ICP‐MS | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.usgs.gov [pubs.usgs.gov]

- 10. researchgate.net [researchgate.net]

- 11. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 12. journal.imgg.ru [journal.imgg.ru]

- 13. Research Portal [iro.uiowa.edu]

- 14. wiki.seg.org [wiki.seg.org]

- 15. researchgate.net [researchgate.net]

- 16. Seismic data acquisition - Wikipedia [en.wikipedia.org]

- 17. tools.thermofisher.com [tools.thermofisher.com]

- 18. GChron - Examination of the accuracy of SHRIMP UâPb geochronology based on samples dated by both SHRIMP and CA-TIMS [gchron.copernicus.org]

- 19. Rutile U-Pb Geochronology | Sensitive High Resolution Ion Microprobe - Reverse Geometry [shrimprg.stanford.edu]

- 20. Sensitive high-resolution ion microprobe - Wikipedia [en.wikipedia.org]

- 21. minsocam.org [minsocam.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. QTQt - iEarth.org.au [iearth.edu.au]

- 25. QTQt | ThermoNET [thermonet.cnrs.fr]

- 26. researchgate.net [researchgate.net]

- 27. youtube.com [youtube.com]

- 28. appliedgeochemists.org [appliedgeochemists.org]

- 29. researchgate.net [researchgate.net]

- 30. bmta.researchcommons.org [bmta.researchcommons.org]

Endemic Flora of the Sakhalin Island Taiga: A Technical Guide to Bioactive Compounds and Pharmaceutical Potential

An in-depth guide for researchers, scientists, and drug development professionals on the bioactive properties of endemic plant species from the Sakhalin Island taiga, with a focus on Polygonum sachalinensis and Cardiocrinum glehnii.

This technical guide provides a comprehensive overview of the current scientific knowledge on the endemic and characteristic flora of the Sakhalin Island taiga, a unique ecosystem with a rich biodiversity. The guide focuses on the phytochemical composition, known bioactive properties, and potential pharmaceutical applications of key plant species. Detailed experimental protocols for the isolation and analysis of bioactive compounds, as well as for in vitro bioassays, are provided to facilitate further research. Additionally, this guide illustrates the known mechanisms of action of key compounds through signaling pathway diagrams.

Featured Endemic and Characteristic Plant Species

The Sakhalin Island taiga is home to several unique plant species, some of which are endemic to the island or the surrounding region. This guide will focus on three notable species:

-

Polygonum sachalinensis (Giant Knotweed): A large herbaceous perennial plant characteristic of Sakhalin meadows.[1] It is known for producing a variety of bioactive compounds.

-

Cardiocrinum glehnii (Sakhalin Lily): A tall, striking lily species found in the meadows and forests of Sakhalin.[1]

-

Miyakea integrifolia : A genus endemic to Sakhalin, this plant is of particular botanical interest, though scientific data on its chemical composition and bioactivity is currently limited.

Phytochemical Composition and Quantitative Data

The following tables summarize the known bioactive compounds identified in Polygonum sachalinensis and Cardiocrinum species, along with their reported quantities.

Table 1: Bioactive Compounds in Polygonum sachalinensis

| Compound Class | Compound | Plant Part | Concentration (mg/g dry weight, unless otherwise noted) | Reference |

| Stilbenes | Resveratrol (B1683913) | Rhizomes | 1.81 | [2] |

| Polydatin (Piceid) | Rhizomes | 13.02 | [2] | |

| Anthraquinones | Emodin (B1671224) | Rhizomes | 4.96 | [2] |

| Torachrysone | Roots | 2.09 | ||

| Physcion | Roots | Present | [2] | |

| Flavonoids | Quercitrin | Leaves | up to 14 | [2] |

| Quercetin-3-O-pentoside | Leaves | - | [2] | |

| Kaempferol-3-O-glucoside | Roots | < 0.7 | [2] | |

| Luteolin-7-O-glucoside | Leaves, Stems | Trace amounts (< 0.1) | [2] | |

| Phenolic Acids | Total Polyphenols | Leaves (at 150 days) | 28.90 ± 0.26 | [3] |

| Total Polyphenols | Flowers (at 150 days) | ~34.68 (1.2 times more than leaves) | [3] |

Table 2: Bioactive Compounds in Cardiocrinum Species *

*Data is from Cardiocrinum cordatum, a closely related species to C. glehnii.[4][5]

| Compound Class | Compound | Plant Part | Presence | Reference |

| Phenylpropanoids | Caffeic acid | Leaves | Identified | [4][5] |

| Caffeic acid methyl ester | Leaves | Identified | [4][5] | |

| Ferulic acid | Leaves | Identified | [4][5] | |

| Isoferulic acid | Leaves | Identified | [4][5] | |

| Simple Phenolics | Protocatechuic acid | Leaves | Identified | [4][5] |

| Syringic acid | Leaves | Identified | [4][5] | |

| Flavonoids | Taxifolin | Leaves | Identified | [4][5] |

| Quercetin (B1663063) 3-O-(6-O-α-rhamnopyranosyl)β-glucopyranoside-7-O-β-rhamnopyranoside | Leaves | Identified | [4][5] | |

| Coumarins | Esculetin | Leaves | Identified | [4][5] |

Bioactivity and Pharmacological Potential

The bioactive compounds found in the endemic flora of Sakhalin Island exhibit a range of pharmacological activities, with anti-inflammatory properties being a key area of interest.

Polygonum sachalinensis : Extracts and isolated compounds from Polygonum species have demonstrated significant anti-inflammatory and antioxidant activities.[6][7]

-

Anti-inflammatory Activity: The dichloromethane (B109758) leaf extract of Polygonum odoratum showed potent anti-inflammatory effects by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, with an IC50 value of 53.75 ± 0.72 µg/mL.[7] Two main fractions were identified as scutellarein-7-glucoside and quercitrin, which decreased IL-6 production with IC50 values of 102 µM and 77 µM, respectively.[8] Emodin, an anthraquinone (B42736) found in Polygonum roots, has also been shown to suppress iNOS gene expression in hepatocytes.[9]

-

Antioxidant Activity: The methanolic leaf extract of P. odoratum exhibited strong antioxidant activity and contained high concentrations of phenolic and flavonoid compounds.[7]

Cardiocrinum glehnii : While specific bioactivity data for C. glehnii is limited, studies on the closely related C. cordatum indicate the presence of numerous phenolic acids and flavonoids.[4][5] These classes of compounds are well-known for their potent antioxidant and anti-inflammatory properties.[4] The bulbs of C. cordatum have been traditionally used for the treatment of fever and stomachache.[4]

Miyakea integrifolia : Miyakea integrifolia is a monotypic genus endemic to Sakhalin. There is currently a significant lack of scientific literature on the phytochemical composition and pharmacological properties of this plant. Ethnobotanical studies of the indigenous peoples of Sakhalin, such as the Ainu and Nivkh, have documented the use of various plants for food and medicine; however, specific traditional uses of Miyakea integrifolia are not well-documented in the available resources.[10][11] Further research into this unique endemic species is warranted to explore its potential for novel bioactive compounds.

Experimental Protocols

Phytochemical Analysis

Protocol 1: HPLC Method for Simultaneous Determination of Resveratrol and Emodin in Polygonum species

This protocol is adapted from a validated HPLC method for the analysis of Polygonum cuspidatum.[12]

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector.

-

Reversed-phase C18 column (e.g., Alltima C18, 5 µm, 4.6 x 250 mm).

-

-

Reagents:

-

Solvent A: 0.1% (v/v) phosphoric acid in water.

-

Solvent B: Acetonitrile.

-

Methanol (B129727) (for sample preparation).

-

Resveratrol and Emodin analytical standards.

-

-

Sample Preparation:

-

Grind dried plant material (rhizomes) to a fine powder.

-

Extract a known weight of the powder with methanol using sonication or Soxhlet extraction.

-

Filter the extract and evaporate the solvent under reduced pressure.

-

Redissolve the dried extract in methanol to a known concentration.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Mobile Phase: Gradient elution with Solvent A and Solvent B.

-

Gradient Program:

-

0-5 min: 10% B

-

5-15 min: 10-40% B

-

15-25 min: 40-80% B

-

25-30 min: 80% B

-

30-35 min: 80-10% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 20 µL.

-

-

Quantification:

-

Prepare standard solutions of resveratrol and emodin in methanol at various concentrations to generate a calibration curve.

-

Identify and quantify the compounds in the sample extracts by comparing their retention times and peak areas to those of the standards.

-

In Vitro Bioassay

Protocol 2: Human Red Blood Cell (HRBC) Membrane Stabilization Assay for Anti-inflammatory Activity

This assay assesses the ability of a substance to stabilize the red blood cell membrane against hypotonicity-induced lysis, which is analogous to the stabilization of lysosomal membranes and is indicative of anti-inflammatory activity.[13][14][15]

-

Materials:

-

Fresh whole human blood (with an anticoagulant like Alsever's solution).

-

Isosaline (0.85% NaCl, pH 7.2).

-

Hyposaline (0.36% NaCl).

-

Phosphate (B84403) buffer (pH 7.4, 0.15 M).

-

Plant extract dissolved in a suitable solvent (e.g., methanol).

-

Diclofenac (B195802) sodium (standard drug).

-

Centrifuge.

-

Spectrophotometer.

-

-

Preparation of HRBC Suspension:

-

Mix fresh whole blood with an equal volume of Alsever's solution.

-

Centrifuge at 3000 rpm for 10 minutes.

-

Discard the supernatant and wash the packed red blood cells three times with isosaline.

-

Resuspend the packed cells to a 10% (v/v) suspension with isosaline.

-

-

Assay Procedure:

-

Prepare reaction mixtures containing:

-

0.5 mL of the plant extract at various concentrations (e.g., 50, 100, 250, 500, 1000 µg/mL).

-

1.0 mL of phosphate buffer (pH 7.4).

-

2.0 mL of hyposaline (0.36%).

-

0.5 mL of 10% HRBC suspension.

-

-

Prepare a control tube with distilled water instead of hyposaline to achieve 100% hemolysis.

-

Prepare a standard set of tubes with diclofenac sodium at various concentrations.

-

Incubate all tubes at 37°C for 30 minutes.

-

Centrifuge the tubes at 3000 rpm for 10 minutes.

-

Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.

-

-

Calculation:

-

Calculate the percentage of membrane stabilization using the following formula: % Protection = 100 - [(Absorbance of sample / Absorbance of control) x 100]

-

Signaling Pathways and Mechanisms of Action

The bioactive compounds found in the endemic flora of Sakhalin, particularly flavonoids and stilbenes like those in Polygonum sachalinensis, are known to modulate key signaling pathways involved in inflammation and cellular stress responses. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are primary targets.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the inflammatory response. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of inflammatory genes.

Resveratrol , a stilbene (B7821643) found in Polygonum sachalinensis, is known to inhibit the NF-κB signaling pathway. It can suppress the activity of IκB kinase (IKK), which is responsible for phosphorylating IκB, thereby preventing IκB degradation and subsequent NF-κB activation.[15][16][17] This leads to a reduction in the production of pro-inflammatory cytokines.

MAPK Signaling Pathway

The MAPK signaling pathways (including ERK, p38, and JNK) are involved in cellular processes such as proliferation, differentiation, and apoptosis, and are also activated in response to inflammatory stimuli.

Quercitrin , a flavonoid glycoside found in Polygonum sachalinensis, is metabolized to quercetin. Quercetin has been shown to suppress the activation of ERK and p38 MAP kinases in response to LPS stimulation.[18] This inhibition contributes to its anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Conclusion

The endemic and characteristic flora of the Sakhalin Island taiga, particularly species like Polygonum sachalinensis and Cardiocrinum glehnii, represent a promising frontier for the discovery of novel bioactive compounds with significant pharmaceutical potential. The presence of well-characterized compounds such as resveratrol, emodin, and various flavonoids with known anti-inflammatory and antioxidant properties underscores the importance of this unique ecosystem. While research on some endemic species like Miyakea integrifolia is still in its infancy, the documented bioactivities of other plants in the region provide a strong rationale for continued investigation. The detailed protocols and pathway analyses provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further exploration of the therapeutic potential of Sakhalin's unique botanical heritage.

References

- 1. Quercetin Decreases Th17 Production by Down-Regulation of MAPK- TLR4 Signaling Pathway on T Cells in Dental Pulpitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Description: Accumulation of Polyphenolic Substances in Leaves and Flowers of Giant Knotweed (Polygonum Sachalinense) in Republic of Moldova Conditions :: Open Polar [openpolar.no]

- 4. Phenolic Acid Derivatives, Flavonoids and Other Bioactive Compounds from the Leaves of Cardiocrinum cordatum (Thunb.) Makino (Liliaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenolic Acid Derivatives, Flavonoids and Other Bioactive Compounds from the Leaves of Cardiocrinum cordatum (Thunb.) Makino (Liliaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The genus Polygonum: An updated comprehensive review of its ethnomedicinal, phytochemical, pharmacological activities, toxicology, and phytopharmaceutical formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological Activities and Phytochemical Constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Natural Compound Resveratrol Attenuates TNF-Alpha-Induced Vascular Dysfunction in Mice and Human Endothelial Cells: The Involvement of the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Roles of MAPK and Nrf2 signaling pathways in quercetin alleviating redox imbalance induced by hydrogen peroxide in mammary epithelial cells | Animal Nutriomics | Cambridge Core [cambridge.org]

- 10. ethnobiology.org [ethnobiology.org]

- 11. youtube.com [youtube.com]

- 12. Ethnobotany of the Sakha People: Traditional Medicine, Rites, and Food Culture[v1] | Preprints.org [preprints.org]

- 13. Quercetin regulates the sestrin 2-AMPK-p38 MAPK signaling pathway and induces apoptosis by increasing the generation of intracellular ROS in a p53-independent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Resveratrol modulates the Nrf2/NF-κB pathway and inhibits TSLP-mediated atopic march - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Resveratrol supplement inhibited the NF-κB inflammation pathway through activating AMPKα-SIRT1 pathway in mice with fatty liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Resveratrol inhibits NF-kB signaling through suppression of p65 and IkappaB kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Inhibition of NF-κB Signaling Pathway by Resveratrol Improves Spinal Cord Injury [frontiersin.org]

- 18. Quercetin suppresses proinflammatory cytokines production through MAP kinases andNF-kappaB pathway in lipopolysaccharide-stimulated macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crossroads of Boreal and East Asian Biota: A Technical Guide to the Biodiversity and Biogeography of Sakhalin's Terrestrial Ecosystems

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the unique biodiversity and complex biogeography of Sakhalin Island's terrestrial ecosystems. Situated in the Russian Far East, Sakhalin is a critical intersection of boreal and East Asian flora and fauna, shaped by a dynamic geological history of connections to the Eurasian continent and the Japanese archipelago. This guide synthesizes current knowledge on the island's species richness, endemism, and ecological characteristics, presenting quantitative data in a comparative format and outlining the key methodologies employed in its study. The logical relationships of its biogeographical context and typical research workflows are also visualized to aid in understanding the intricate natural laboratory that is Sakhalin Island.

Quantitative Overview of Terrestrial Biodiversity

The biodiversity of Sakhalin Island is characterized by a unique mixture of species with northern and southern affinities, a direct result of its geographical location and paleogeographic history. The following tables summarize the known species richness for several key taxonomic groups.

Table 1: Species Richness of Selected Terrestrial and Freshwater Taxa on Sakhalin Island

| Taxonomic Group | Number of Species Recorded in Sakhalin | Key References |

| Total Flora and Fauna (selected groups) | 2,266 | [1] |

| Vascular Plants | ~1,500 | [2] |

| in Makarovsky Nature Reserve | 407 | [2] |

| in Pursh-Pursh and Vengeri river basins | 374 | [3] |

| in Anna River basin | 272 | [3] |

| Insects | ||

| Caddisflies (Trichoptera) | 117 | [1] |

| Long-legged flies (Dolichopodidae) | 72 | [4] |

| Diving beetles (Dytiscidae) | 36 | [5] |

| Mammals | ~30 (terrestrial, in Pursh-Pursh and Vengeri river basins) | [3] |

| Birds | ~186 (in Pursh-Pursh and Vengeri river basins) | [3] |

| Amphibians and Reptiles | 5 (in Pursh-Pursh and Vengeri river basins) | [3] |

| Freshwater and Brackish Water Fishes | 226 | [6] |

Table 2: Comparative Species Richness of Selected Insect Orders and Mollusks in the Russian Far East

| Taxonomic Group | Sakhalin Island | Hokkaido | Kuril Islands | Kamchatka |

| Hymenoptera | 2,210 | 1,785 | 2,280 | 1,070 |

| Diptera | 1,970 | 1,872 | 2,020 | 950 |

| Coleoptera | 1,480 | 2,302 | 1,410 | 560 |

| Lepidoptera | 1,230 | 2,375 | 1,260 | 600 |

| Other Insect Orders | 910 | 1,544 | 1,030 | 520 |

| Total Insects | 7,800 | 9,878 | 8,000 | 3,700 |

| Terrestrial Mollusks | 40 | 72 | 45 | 23 |

| Freshwater Mollusks | 75 | 80 | 90 | 73 |

| Total Mollusks | 115 | 152 | 135 | 96 |

Source: Adapted from Pietsch et al. (2003) as cited in a 2003 study on the Kuril Archipelago.[7]

Biogeographical Affinities and Endemism

Sakhalin's biota is a complex mosaic reflecting its history as a land bridge. The island's flora and fauna have originated from two primary sources: a southern route via the Japanese archipelago (Hokkaido) and a northern route from the Eurasian continent. This has resulted in a fascinating co-occurrence of boreal, temperate, and subarctic species.

While endemism is not exceptionally high due to its relatively recent isolation from the mainland, Sakhalin is home to a number of unique species and subspecies.[8] Notable endemics include the Sakhalin musk deer (Moschus moschiferus sachalinensis), a subspecies of Siberian musk deer, and several plant species such as Miyakea integrifolia, a monotypic genus found only on Sakhalin.[3][9]

The biogeographical relationships of Sakhalin's biota are visualized in the diagram below, illustrating the primary sources of its flora and fauna and its connections to neighboring regions.

Terrestrial Ecosystems of Sakhalin

Sakhalin's elongated shape and mountainous terrain create a distinct north-south gradient of vegetation zones. The island is predominantly covered by forests, with significant variations in composition.

-

Northern Sakhalin: Dominated by sparse larch (Larix spp.) taiga, often in swampy areas, with an understory of dwarf Siberian pine (Pinus pumila) and birch (Betula spp.).[9]

-

Central Sakhalin: Characterized by dark taiga forests of Yeddo spruce (Picea jezoensis) and Sakhalin fir (Abies sachalinensis) on the mountain slopes.[8]

-

Southern Sakhalin: Exhibits a mix of coniferous and broad-leaved forests, with species such as oak (Quercus spp.), maple (Acer spp.), and a dense undergrowth of bamboo (Sasa spp.).[3]

The altitudinal zonation is also pronounced, with mountain tundra and dwarf pine thickets at higher elevations.[3] The island's river valleys support rich floodplain forests.

Experimental Protocols in Biodiversity Research

The study of Sakhalin's biodiversity has been significantly advanced by initiatives such as the International Sakhalin Island Project (ISIP).[10] This project and others have employed a range of field and laboratory methods to inventory and analyze the island's biota. The following sections outline the general protocols for key areas of research.

Vegetation and Flora Surveys

The primary methods for quantitative vegetation analysis on Sakhalin involve plot-based and transect sampling.

-

Plot Method (Quadrat Sampling):

-

Site Selection: Study sites are chosen to be representative of the major vegetation types (e.g., larch taiga, dark coniferous forest, mixed broad-leaved forest).

-

Plot Establishment: Square or rectangular plots (quadrats) of a standardized size (e.g., 10x10 m for trees, 1x1 m for herbaceous plants) are established. The number and placement of plots are determined by the specific research question, often using a systematic or stratified random sampling design.

-

Data Collection: Within each plot, data collected typically includes:

-

Species identification and enumeration of all vascular plants.

-

Measurement of tree diameter at breast height (DBH) and height.

-

Estimation of percentage cover for each species in the herbaceous and shrub layers.

-

Collection of soil samples for analysis.

-

-

Data Analysis: Species diversity indices (e.g., Shannon-Wiener, Simpson), species richness, and evenness are calculated. Ordination and classification techniques are used to analyze community structure.

-

-

Transect Method:

-

Line Transects: A transect of a specified length (e.g., 100 m) is laid out across an environmental gradient or within a vegetation type.

-

Data Collection: All plants intercepting the transect line are identified and recorded. This method is particularly useful for assessing changes in vegetation composition over a spatial gradient.

-

Belt Transects: A wider strip of a defined width (e.g., 5 m on either side of the transect line) is surveyed, allowing for the collection of density and frequency data.

-

Fauna Surveys

4.2.1 Insect Surveys

A variety of trapping and collection methods are used to sample the diverse insect fauna of Sakhalin.

-

Trapping Methods:

-

Malaise traps: For collecting flying insects, particularly Hymenoptera and Diptera.

-

Pitfall traps: For sampling ground-dwelling arthropods, such as beetles and spiders. Traps are typically filled with a preservative solution (e.g., propylene (B89431) glycol).

-

Light traps: Used at night to attract and collect nocturnal insects, especially moths.

-

-

Direct Collection:

-

Sweeping: Using a sweep net to collect insects from herbaceous vegetation and shrubs.

-

Beating: Using a beating sheet held under tree branches, which are then struck to dislodge insects.

-

-

Specimen Processing:

-

Collected specimens are preserved (e.g., in ethanol (B145695) or pinned) and labeled with collection data (date, location, collector).

-

Identification is carried out using taxonomic keys and comparison with reference collections.

-

4.2.2 Mammal and Bird Surveys

-

Transect Surveys: Observers walk along predetermined transects, recording all visual and auditory detections of birds and mammals. Signs such as tracks, droppings, and feeding signs are also noted.

-

Camera Trapping: Remote cameras are deployed in areas of expected animal activity to capture images of elusive species.

-

Small Mammal Trapping: Live traps (e.g., Sherman traps) or snap traps are set in grids or along transects to capture small mammals. Captured animals are identified, measured, and released (for live traps) or collected as voucher specimens.

Biogeographical Analysis

The biogeographical affinities of Sakhalin's biota are often analyzed using similarity indices and clustering methods.

-

Data Compilation: Species lists for different geographical regions (e.g., Sakhalin, Hokkaido, Kamchatka) are compiled from survey data and literature.

-

Similarity Analysis: A similarity matrix is generated using coefficients such as the Jaccard or Sørensen index to quantify the faunal or floral similarity between regions.

-

Cluster Analysis: Unweighted Pair Group Method with Arithmetic Mean (UPGMA) is a common hierarchical clustering method used to group regions based on their biotic similarity, revealing biogeographical patterns.[1]

A generalized workflow for a biodiversity and biogeography study on Sakhalin is depicted below.

Conclusion

Sakhalin Island represents a globally significant region for the study of biodiversity and biogeography. Its unique assemblage of species, clear ecological gradients, and complex geological history provide unparalleled opportunities for research into speciation, community ecology, and the impacts of climate change. The methodologies outlined in this guide provide a framework for conducting robust and comparable studies of Sakhalin's invaluable terrestrial ecosystems. Further research, particularly leveraging molecular techniques, will undoubtedly continue to unravel the intricate evolutionary and ecological history of this fascinating island.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. gef.or.jp [gef.or.jp]

- 4. azjournal.ru [azjournal.ru]

- 5. researchgate.net [researchgate.net]

- 6. Freshwater and brackish water fishes of Sakhalin Island (Russia) in inland and coastal waters: an annotated checklist with taxonomic comments | Zootaxa [mapress.com]

- 7. researchgate.net [researchgate.net]

- 8. Sakhalin Island taiga - Wikipedia [en.wikipedia.org]

- 9. oneearth.org [oneearth.org]

- 10. "Biodiversity and Biogeography of Sakhalin Island" by T. W. Pietsch, V. V. Bogatov et al. [scholarworks.sfasu.edu]

The Unique Mud Volcano Ecosystems of Sakhalin Island: A Technical Guide to a Frontier of Extremophile Research and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sakhalin Island, located in the Russian Far East, is home to a series of unique mud volcanoes, including the prominent Yuzhno-Sakhalinsky and Pugachevsky volcanoes. These geological formations represent a frontier in extremophile research, offering a largely untapped reservoir of novel microbial life with the potential for significant contributions to drug discovery and biotechnology. The constant emission of gases, fluids, and breccia from deep within the Earth's crust creates a dynamic and extreme environment characterized by unique geochemical signatures. This guide provides a comprehensive overview of the current understanding of these ecosystems, detailing their geochemical composition, and, by drawing parallels with analogous environments, explores the potential microbial diversity and the prospects for identifying novel bioactive compounds. Furthermore, this document outlines key experimental protocols for the investigation of these unique habitats and presents conceptual workflows and hypothesized metabolic pathways using Graphviz visualizations.

Introduction: The Scientific Imperative of Sakhalin's Mud Volcanoes

Mud volcanoes are geological phenomena that extrude a mixture of gases, water, and fine-grained sediments, creating unique ecosystems that harbor microbial communities adapted to extreme conditions. The mud volcanoes of Sakhalin Island are of particular interest due to their location within a tectonically active region, which influences their distinct geochemical makeup. These environments are considered natural laboratories for studying the limits of life and for bioprospecting for novel microorganisms and their metabolic products. The extremophiles thriving in these habitats have evolved unique biochemical pathways to survive, which may lead to the discovery of novel enzymes, antibiotics, and other pharmacologically active compounds. This guide serves as a technical resource for researchers and professionals seeking to explore the scientific and commercial potential of these unique ecosystems.

Geochemical Landscape of Sakhalin's Mud Volcanoes

The Yuzhno-Sakhalinsky and Pugachevsky mud volcanoes are the most studied on Sakhalin Island. Their emissions provide a window into the deep subsurface geochemistry.

Gas Composition

The gaseous emissions from Sakhalin's mud volcanoes are primarily composed of methane (B114726) (CH₄) and carbon dioxide (CO₂), with variations observed between different volcanoes. The Yuzhno-Sakhalinsky mud volcano is characterized by a higher concentration of CO₂, while the Pugachevsky volcano is richer in CH₄.

Water and Solid Ejecta Chemistry

The waters extruded from these volcanoes are typically of a sodium-bicarbonate-chloride type. The solid ejecta, or mud breccia, is rich in various minerals and trace elements. The unique geochemical conditions of these mud volcanoes are summarized in the tables below.

Table 1: Comparative Gas Composition of Yuzhno-Sakhalinsky and Pugachevsky Mud Volcanoes

| Gas Component | Yuzhno-Sakhalinsky Volcano | Pugachevsky Volcano |

| Methane (CH₄) | 5 - 35% | 50 - 85% |

| Carbon Dioxide (CO₂) | up to 95% | ~40% |

| Nitrogen (N₂) | Minor amounts | Minor amounts |

| Oxygen (O₂) | Minor amounts | Minor amounts |

Table 2: Selected Geochemical Parameters of Waters from Sakhalin Mud Volcanoes

| Parameter | Yuzhno-Sakhalinsky Volcano | Pugachevsky Volcano |

| Water Type | HCO₃-Cl-Na | HCO₃-Cl-Na |

| pH | ~7.43 | Data not available |

| Eh (mV) | -123 | Data not available |

| Sulfate (B86663) (SO₄²⁻) (mg/L) | 6.1 | Data not available |

| Dominant Cations | Sodium (Na⁺) | Sodium (Na⁺) |

| Dominant Anions | Chloride (Cl⁻), Bicarbonate (HCO₃⁻) | Chloride (Cl⁻), Bicarbonate (HCO₃⁻) |

The Unseen Inhabitants: Microbial Ecology of Mud Volcanoes

While specific, in-depth metagenomic studies on the Sakhalin Island mud volcanoes are not yet widely published in English-language literature, research on analogous mud volcano ecosystems worldwide provides a strong indication of the microbial communities that likely inhabit these environments. These ecosystems are expected to be dominated by prokaryotes, with a significant presence of Archaea.

Expected Microbial Phyla and Genera

Based on studies of other mud volcanoes, the microbial communities in Sakhalin's volcanoes are likely to be dominated by:

-

Proteobacteria: This diverse phylum is consistently found in mud volcano environments and includes sulfur-oxidizing and sulfate-reducing bacteria.

-

Firmicutes: Often includes spore-forming bacteria that are resilient to environmental stresses.

-

Actinobacteria: Known for their production of a wide array of secondary metabolites, including many antibiotics.

-

Euryarchaeota: This archaeal phylum includes methanogens (which produce methane) and anaerobic methanotrophs (ANME), which consume methane.

A metagenomic analysis of the nearby Daginsky hot springs on Sakhalin revealed the presence of Bathyarchaeota, suggesting that novel and uncultured archaeal lineages may also be present in the island's mud volcanoes.

Key Metabolic Processes

The unique geochemistry of mud volcanoes drives the evolution of specialized metabolic pathways. The high concentrations of methane and sulfur compounds suggest that the following processes are likely to be key components of the microbial food web:

-

Anaerobic Oxidation of Methane (AOM): A critical process in controlling methane emissions from these environments, often carried out by consortia of ANME archaea and sulfate-reducing bacteria.

-

Sulfate Reduction: The use of sulfate as an electron acceptor for the oxidation of organic matter and hydrogen.

-

Methanogenesis: The biological production of methane by methanogenic archaea.

-

Chemolithoautotrophy: The fixation of carbon dioxide using energy derived from the oxidation of inorganic compounds, such as hydrogen sulfide.

The Potential for Novel Drug Discovery

Extremophiles are a proven source of novel bioactive compounds with applications in medicine and industry.[1][2] The unique and largely un-investigated microbial communities of the Sakhalin mud volcanoes represent a promising frontier for the discovery of new drugs.

Classes of Potential Bioactive Compounds

Based on the expected microbial diversity, the following classes of compounds are of high interest for drug discovery efforts:

-

Novel Antibiotics: The constant competition between microbial species in these dense communities is a strong evolutionary driver for the production of novel antimicrobial compounds.

-

Extremozymes: Enzymes from extremophiles that are stable and active under harsh conditions (e.g., high temperature, extreme pH) are highly sought after for industrial and biotechnological applications.

-

Biosurfactants: These surface-active molecules have potential applications in bioremediation, enhanced oil recovery, and as antimicrobial and anti-biofilm agents.

-

Anticancer and Antiviral Compounds: The unique metabolic pathways of these microorganisms may produce secondary metabolites with potent cytotoxic or antiviral activities.

While no specific bioactive compounds have been reported from the Sakhalin mud volcanoes to date, the general potential of extremophiles from the Russian Far East is recognized.[3]

Methodologies for Investigation

A systematic approach is required to explore the microbial diversity and biosynthetic potential of the Sakhalin mud volcano ecosystems. This section outlines key experimental protocols that can be adapted for this purpose.

Sample Collection

Aseptic collection of mud, water, and gas samples is critical to avoid contamination. Sterile sampling containers should be used, and samples should be transported and stored under conditions that preserve their biological and chemical integrity (e.g., on ice or frozen for DNA-based analyses, and in gas-tight containers for gas analysis).

DNA Extraction from Mud Volcano Sediments

A robust DNA extraction method is essential for obtaining high-quality genetic material for downstream molecular analyses. The following is a generalized protocol adapted from methods for DNA extraction from sediments:

-

Sample Homogenization: A known quantity of the mud sample is homogenized, often with the aid of bead beating, to lyse microbial cells.

-

Lysis Buffer: A lysis buffer containing detergents (e.g., SDS) and enzymes (e.g., lysozyme, proteinase K) is used to break open the cells and release the DNA.

-

Purification: The DNA is purified from the crude lysate to remove inhibitors such as humic acids, which are common in sediment samples. This can be achieved through a combination of chemical precipitation (e.g., with isopropanol) and column-based purification kits.

-

Quality Control: The quantity and quality of the extracted DNA should be assessed using spectrophotometry (e.g., NanoDrop) and gel electrophoresis.

Microbial Community Analysis

16S rRNA Gene Amplicon Sequencing: This technique is used to profile the taxonomic composition of the microbial community. The V3-V4 hypervariable region of the 16S rRNA gene is commonly amplified using universal primers and sequenced on a high-throughput sequencing platform (e.g., Illumina MiSeq).

Metagenomic Sequencing: Shotgun metagenomic sequencing provides a more comprehensive view of the microbial community, including its functional potential. This method involves sequencing the entire genomic DNA content of the sample, allowing for the reconstruction of metabolic pathways and the identification of genes encoding for the biosynthesis of secondary metabolites.

Cultivation of Extremophiles

While many microorganisms in these environments are likely unculturable using standard techniques, targeted cultivation efforts can lead to the isolation of novel species.

-

Enrichment Cultures: Samples can be inoculated into media that mimic the in-situ geochemical conditions (e.g., high methane, low sulfate) to enrich for specific metabolic groups.

-

Solid Media: The use of gelling agents other than agar (B569324) (e.g., gellan gum) may be necessary for the cultivation of some extremophiles.

-

Incubation Conditions: Incubation should be carried out under conditions that reflect the natural environment, including temperature, pH, and atmospheric composition (e.g., anaerobic conditions).

Screening for Bioactive Compounds

Isolated microorganisms can be screened for the production of bioactive compounds using a variety of assays, including:

-

Antimicrobial Assays: Testing culture extracts for inhibitory activity against a panel of pathogenic bacteria and fungi.

-

Enzyme Assays: Screening for specific enzymatic activities of interest (e.g., cellulases, proteases, lipases).

-

Cytotoxicity Assays: Assessing the effect of extracts on cancer cell lines.

Analytical Techniques for Compound Identification

Once a bioactive hit is identified, the active compound(s) must be isolated and structurally elucidated. This typically involves a combination of chromatographic and spectroscopic techniques:

-

High-Performance Liquid Chromatography (HPLC): Used to separate and purify the bioactive compounds.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the three-dimensional structure of the purified compounds.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate conceptual workflows and hypothesized metabolic pathways relevant to the study of Sakhalin's mud volcano ecosystems.

Caption: A generalized experimental workflow for the discovery of novel bioactive compounds.

Caption: A simplified model of the microbial methane cycle in mud volcano ecosystems.

Future Directions and Conclusion

The mud volcano ecosystems of Sakhalin Island represent a significant, yet under-explored, resource for fundamental and applied scientific research. While our understanding of the specific microbial communities and their biosynthetic potential is still in its infancy, the unique geochemical environment strongly suggests the presence of novel extremophiles with the capacity to produce a wide range of bioactive compounds. Future research should focus on comprehensive metagenomic and metabolomic studies to fully characterize the microbial diversity and chemical novelty of these ecosystems. The application of advanced cultivation techniques will also be crucial for isolating key microorganisms and unlocking their potential for drug discovery. This technical guide provides a foundational framework for initiating such research endeavors, highlighting the immense scientific and commercial potential that lies dormant within the mud volcanoes of Sakhalin Island.

References

tectonic activity and seismic history of the Sakhalin region

An In-depth Technical Guide to the Tectonic Activity and Seismic History of the Sakhalin Region

Abstract

This technical guide provides a comprehensive overview of the complex tectonic setting and significant seismic history of the Sakhalin region. Situated at the boundary between the Okhotsk and Amur (Eurasian) plates, Sakhalin Island is characterized by active fault systems and a history of substantial seismic events.[1][2][3] This document details the primary plate interactions, catalogs major historical earthquakes with their quantitative parameters, and describes the standard methodologies used for seismological analysis in the region, including Focal Mechanism Analysis and Probabilistic Seismic Hazard Assessment (PSHA). All quantitative data is summarized in structured tables, and key processes are visualized using Graphviz diagrams to facilitate understanding for researchers and scientists.

Tectonic Setting of the Sakhalin Region

The tectonic activity of Sakhalin Island is predominantly governed by its location on a complex convergent plate boundary zone.[2] The island marks the interface between the Okhotsk Plate (often considered part of the larger North American Plate) to the east and the Amur Plate (a microplate within the Eurasian Plate system) to the west.[1][4]

Plate Boundaries and Interactions

The relative motion between the Okhotsk and Amur plates is characterized by oblique convergence.[5] In the southern part of the island, the convergence rate is estimated at approximately 7.5 mm per year.[5] This interaction results in significant crustal deformation, leading to the formation of major fault systems and the accumulation of seismic stress. The modern tectonic framework, driven by the clockwise rotation of the North American (Okhotsk) plate relative to Eurasia, is believed to have commenced in the Late Miocene.[2][4]

Major Fault Systems

The crustal stress from plate interaction is accommodated by several major fault systems running through the island. These faults are the primary sources of seismic activity. The predominant kinematic type of faulting in the northern and southern parts of the island is thrust faulting, while the central region shows a mix of thrust, normal, and strike-slip faults.[6]

| Fault System / Fault Name | Location | Type of Motion | Associated Events |

| Central Sakhalin Fault Zone | Central Sakhalin | Marks the primary plate boundary | Source of numerous earthquakes[7] |

| West Sakhalin Fault System | Western Sakhalin | Seismically active | 1907 (Muk 6.5), 1924 (Muk 6.9), 2000 (Mw 6.8), 2007 (Mw 6.2)[5] |

| Sakhalin-Hokkaido Fault | Runs along the island | Main plate boundary fault | Slip rate of 4 mm/yr[1][8] |

| Upper Piltun Fault | Northern Sakhalin | Right-lateral strike-slip | 1995 Neftegorsk Earthquake (Mw 7.1)[1][4][8] |

| Gyrgylanye-Dagy Fault | Northern Sakhalin | Parallel to Piltun-Goromai | Slip rate of at least 1 mm/yr[8] |

| Piltun-Goromai Fault | Northern Sakhalin | Runs along the eastern coast | Slip rate of 3-5 mm/yr[8] |

Seismic History of Sakhalin

The Sakhalin region has a well-documented history of significant and often destructive earthquakes. Prior to 1995, North Sakhalin was considered relatively aseismic, with the largest known event being the Mw 5.8 Nogliki earthquake in 1964.[8]

Significant Historical Earthquakes

The following table summarizes the key parameters of major seismic events recorded in the Sakhalin region.

| Date | Event Name / Location | Magnitude (Mw/Ms) | Max. Intensity | Depth | Fault System | Fatalities |

| Oct 2, 1964 | Nogliki Earthquake | 5.8 Mw | - | - | - | 0 |

| May 27, 1995 | Neftegorsk Earthquake | 7.1 Mw / 7.6 Ms | IX (Violent) | 11.0 km | Upper Piltun Fault | 1,989 |

| Aug 4, 2000 | Uglegorsk Earthquake | 6.8 Mw | - | - | West Sakhalin | - |

| Aug 2, 2007 | Nevelsk Earthquake | 6.2 Mw | VIII (Damaging) | 10.0 km | West Sakhalin | 4 |

| Aug 14, 2016 | Middle Sakhalin | 5.8 Mw | VI (Strong) | - | West of Central Sakhalin Fault | 0 |

Data compiled from various sources, including the U.S. Geological Survey and academic publications.[1][4][5][7][8][9]

Case Study: The 1995 Mww 7.1 Neftegorsk Earthquake

The earthquake that struck northern Sakhalin on May 28, 1995 (local time), was the most destructive seismic event in Russia's modern history.[1][8] It completely devastated the town of Neftegorsk, causing the collapse of 17 five-story apartment buildings and killing 1,989 of its 3,977 residents.[4][8][9]

The event was caused by a rupture on the right-lateral strike-slip Upper Piltun fault.[1] The rupture extended for approximately 46 km with an average slip of 3.9 meters.[10] However, the maximum observed surface slip was an unusually large 8.1 meters for an earthquake of this magnitude.[4][10] The shock had a maximum Mercalli intensity of IX (Violent) and caused widespread geological effects.[1][8]

Case Study: The 2007 Mw 6.2 Nevelsk Earthquake

On August 2, 2007, an Mw 6.2 earthquake struck the southern part of Sakhalin.[5] The event was caused by reverse faulting within the West Sakhalin Fault System.[5] Despite its moderate magnitude, the earthquake resulted in 4 deaths, 12 injuries, and left 8,000 people homeless. It also generated an unusually large local tsunami for its magnitude, with waves reaching a maximum height of 3.2 meters at the mouth of the Asanai River.[5]

Methodologies in Seismological Analysis

Understanding the tectonic processes and seismic hazards in Sakhalin requires sophisticated analytical methods. Key protocols include Focal Mechanism Analysis to determine the nature of faulting and Probabilistic Seismic Hazard Assessment to forecast future ground shaking.

Experimental Protocol: Focal Mechanism Analysis

The focal mechanism of an earthquake describes the orientation of the fault plane and the direction of slip, providing crucial insights into the tectonic forces at play.[11] The analysis is typically performed through moment tensor inversion of seismic waveforms recorded by a network of seismographs.[11][12] For smaller quakes or where networks are dense, the analysis can be based on the first motion of P-waves.[13][14]

Methodology Steps:

-

Data Acquisition: Seismic waveforms from an earthquake are recorded by multiple seismograph stations distributed geographically around the epicenter.

-

First Motion Analysis (for smaller events): The direction of the initial P-wave arrival at each station is determined. An upward motion indicates compression (a "push"), while a downward motion indicates dilatation or tension (a "pull").[14]

-

Moment Tensor Inversion (standard method): For moderate to large earthquakes, the complete recorded waveforms are modeled to find the moment tensor that best fits the observed data.[12][13] The moment tensor is a mathematical representation of the forces that generated the seismic waves.

-

Fault Plane Solution: The moment tensor solution yields two possible, perpendicular nodal planes. One represents the actual fault plane, and the other is the auxiliary plane.[11]

-

Disambiguation: Geological context, aftershock distribution, or knowledge of pre-existing faults is required to identify which of the two nodal planes is the true fault plane.[11]

-

Visualization: The result is commonly visualized as a "beachball" diagram, a stereographic projection of the focal sphere where compressional quadrants are shaded.[13][15]

Experimental Protocol: Probabilistic Seismic Hazard Assessment (PSHA)

PSHA is the standard methodology for estimating the likelihood that various levels of ground motion will be exceeded at a given location over a specific time period.[16] It integrates all available geological and seismological data to provide a probabilistic forecast of seismic hazard, which is essential for building codes and risk mitigation.

Methodology Steps:

-

Source Characterization: Identify and characterize all potential earthquake sources (e.g., active faults, areal source zones) that could affect the site.[17] This includes defining their geometry and location.

-

Seismicity Characterization: For each source, determine the distribution of earthquake recurrence rates for different magnitudes. This is often described by the Gutenberg-Richter relationship.[17]

-

Ground Motion Prediction: Select appropriate ground motion prediction equations (GMPEs), also known as attenuation relationships. These equations predict the level of ground shaking at a site as a function of earthquake magnitude, distance from the source, and local site conditions.[18]

-

Probabilistic Calculation: Combine the uncertainties from the previous steps using the total probability theorem.[17] The calculation integrates the contributions of all possible earthquakes of all possible magnitudes at all possible distances from all sources.

-

Hazard Curve Generation: The final output is a seismic hazard curve, which plots the annual frequency (or probability) of exceeding various levels of ground motion (e.g., Peak Ground Acceleration).[16] These curves are used to create seismic hazard maps.

Conclusion

The Sakhalin region represents a critical area for seismological and tectonic research. The ongoing convergence between the Okhotsk and Amur plates ensures a high level of seismic activity, as evidenced by catastrophic events like the 1995 Neftegorsk earthquake. A thorough understanding of the region's fault systems, historical seismicity, and the application of robust analytical methodologies such as Focal Mechanism Analysis and PSHA are paramount for mitigating seismic risk and ensuring the safety of infrastructure and populations in this tectonically active zone.

References

- 1. 1995 Neftegorsk earthquake - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Neotectonics and tectonic stresses of the Sakhalin Island | Sim | Geodynamics & Tectonophysics [gt-crust.ru]

- 4. researchgate.net [researchgate.net]

- 5. 2007 Nevelsk earthquake - Wikipedia [en.wikipedia.org]

- 6. journal.imgg.ru [journal.imgg.ru]

- 7. researchgate.net [researchgate.net]

- 8. 1995 Neftegorsk earthquake - Wikiwand [wikiwand.com]

- 9. publications.isope.org [publications.isope.org]

- 10. [PDF] The Neftegorsk (Sakhalin Island) 1995 earthquake: a rare interplate event | Semantic Scholar [semanticscholar.org]

- 11. Focal mechanism - Wikipedia [en.wikipedia.org]

- 12. serc.carleton.edu [serc.carleton.edu]

- 13. Earthquake focal mechanisms – life’s a beach(ball) | U.S. Geological Survey [usgs.gov]

- 14. pnsn.org [pnsn.org]

- 15. usgs.gov [usgs.gov]

- 16. ferc.gov [ferc.gov]

- 17. scits.stanford.edu [scits.stanford.edu]

- 18. Hazard - Probabilistic Seismic Hazard Assessment [earthquakes.bgs.ac.uk]

A Technical Guide to the Holocene Paleoenvironmental Reconstruction of Sakhalin Island

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the paleoenvironmental reconstruction of Sakhalin Island during the Holocene epoch. It synthesizes key findings from palynological, diatom, and sedimentological studies to offer a comprehensive understanding of the climatic and vegetational shifts that have shaped the island's ecosystems over the last ~11,700 years. This document is intended to serve as a valuable resource for researchers and scientists in environmental science, geology, and related fields.

Holocene Climate and Vegetation Dynamics

The Holocene epoch on Sakhalin Island is characterized by significant climatic and environmental fluctuations, driving successional changes in vegetation. The early Holocene was generally marked by a colder and drier climate compared to the present, which transitioned into a warmer and more humid period during the mid-Holocene climatic optimum, followed by subsequent cooling and variations in moisture in the late Holocene.

Early Holocene (c. 11,700 - 8,200 years BP)

Following the last glacial period, the early Holocene on Sakhalin was characterized by a gradual warming trend. In central-west Sakhalin, the Pre-Boreal period (around 12,000 years BP) saw the development of cold evergreen needle-leaf forests dominated by Picea (spruce) and Betula (birch), alongside mixed forests of Quercus (oak) and Abies (fir) in other areas under a warming, moist climate.[1] In northern Sakhalin, the early Holocene was generally colder and drier than modern conditions, with vegetation dominated by larch (Larix) and birch forests with a shrub birch undergrowth.[2] A notable climatic optimum occurred in the early Holocene around 9350–9970 Cal. yr BP, leading to the development of a southern variety of middle Boreal vegetation.[3]

Mid-Holocene (c. 8,200 - 4,200 years BP)

The mid-Holocene represents the thermal maximum on Sakhalin. Around 7800–8150 Cal. yr BP, broad-leaved forests began to expand in the southeast of the island.[3] This was followed by a more humid stage between 7300–7800 Cal. yr BP, indicated by an increase in spruce pollen.[3] In southern Sakhalin, the Atlantic Period was dominated by multi-species cool temperate broadleaved forests with a prevalence of oak and walnut.[4] However, this warm period was interrupted by a cold episode around 7,100–6,800 yr BP, which led to the development of fir/spruce forests.[4] In central Sakhalin, a shift from Larix-Pinus taiga to a Picea-dominated taiga occurred in the early Holocene, with the establishment of the present taiga around 6,000 yBP under climatic conditions similar to today.[2] The first significant warming of the mid-Holocene in Sakhalin is noted between 7200 and 6200 14C yr BP, with a maximum warming period between 5000 and 6000 14C yr BP.[2]

Late Holocene (c. 4,200 years BP - Present)

The late Holocene was characterized by a series of climatic fluctuations, including cooling events and variations in humidity. A cooling period around 2750–2500 years ago was recorded in the south of Sakhalin, though it was considered insignificant.[5] A more pronounced cooling event occurred around 2900 years ago in the north of the island.[5] The late Holocene also experienced periods of increased cyclonic activity, leading to extreme floods.[6] Long periods with extreme floods were identified between 6470–5490 and 4300–3670 years ago.[6] The vegetation in the late Holocene saw an increased role of dark-needle pollen (48–75%) with a smaller contribution from broad-leaved trees like oak and elm, dating to between 200–600 Cal. yr BP.[3] Modern climate warming is reflected in the most recent peat-bog layers by a decrease in dark-needle vegetation and an increase in small-leaved and broad-leaved trees.[3]

Quantitative Paleoenvironmental Data

The following tables summarize key quantitative data from various paleoenvironmental studies on Sakhalin Island during the Holocene.

| Time Interval (Cal. yr BP) | Region | Key Vegetation Changes | Inferred Climate | Reference |

| 9350–9970 | Northern Sakhalin Coast | Spread of birch forests with some broad-leaved species (elm dominant). | Climatic optimum, early Holocene. | [3] |

| 7800–8150 | Southeast Sakhalin | Expansion of broad-leaved forests. | Beginning of a warmer period. | [3] |

| 7300–7800 | Southeast Sakhalin | Increased spruce (Picea) pollen, decline in walnut (Juglans) pollen. | More humid conditions. | [3] |

| 7100–6800 | Southern Sakhalin | Development of fir/spruce forests with broadleaved species. | Cold episode ("Kluchy"). | [4] |

| 6000 | Central Sakhalin | Establishment of modern taiga. | Climate similar to present. | [2] |

| 200–600 | Southwest Sakhalin | Increased dark-needle pollen (48–75%), reduced broad-leaved trees (oak ≤5%, elm ≤2%). | Colder period. | [3] |

| Present | Southwest Sakhalin | Decreasing role of dark-needle vegetation, increasing small-leaved and broad-leaved trees. | Modern climate warming. | [3] |

Table 1: Holocene Vegetation and Climate Periods in Sakhalin.

| Event | Time Interval (yr BP) | Region | Description | Reference |

| Extreme Floods | 6470–5490 | Western Sakhalin | Period of active cyclogenesis and frequent extreme floods. | [6] |

| Extreme Floods | 4300–3670 | Western Sakhalin | Period of active cyclogenesis and frequent extreme floods. | [6] |

| Cooling Event | ~2900 | Northern Sakhalin | Short-term cooling. | [5] |

| Cooling Event | 2750–2500 | Southern Sakhalin | Insignificant cooling. | [5] |

Table 2: Notable Late Holocene Climatic Events in Sakhalin.

Experimental Protocols

The reconstruction of Sakhalin's paleoenvironment relies on the analysis of proxies preserved in sediment cores. The primary methods employed are pollen and diatom analysis.

Pollen Analysis

Pollen analysis is a fundamental technique for reconstructing past vegetation and inferring climatic conditions.

Methodology:

-

Sample Preparation: Sediment samples (typically 3-5 g) are subjected to conventional acid-alkali treatment to remove unwanted organic and inorganic materials.[7] This is followed by heavy liquid separation to concentrate the pollen grains.[7][8]

-

Pollen Identification and Counting: Pollen grains are identified under a microscope using pollen atlases.[9] A minimum of 300 pollen grains and spores are typically counted for each sample to ensure statistical significance.[9]

-

Data Analysis: The relative abundances of different pollen taxa are calculated, often grouped into arboreal pollen (AP) and non-arboreal pollen (NAP).[8] These percentages are then used to infer the composition of past vegetation. Pollen diagrams are created using software like TILIA to visualize the changes in pollen assemblages over time.[7]

Diatom Analysis

Diatom analysis provides insights into past aquatic environments, including salinity, pH, and nutrient levels.

Methodology:

-

Sample Preparation: Samples are treated with 30% hydrogen peroxide (H₂O₂) and heated to 100°C to digest organic matter.[10] Clay minerals are removed through repeated decantation.[11]

-

Slide Preparation and Analysis: A known volume of the cleaned sample is transferred onto a cover slip, dried, and mounted on a slide.[11] At least 300 diatom valves are identified and counted per slide using diatom atlases for species identification.[10]

-

Ecological Interpretation: The identified diatom species are categorized based on their ecological preferences (e.g., marine, brackish, freshwater; planktonic, benthic).[12] Changes in the composition of diatom assemblages are used to reconstruct past environmental conditions of water bodies.

Visualizations

The following diagrams illustrate key workflows and conceptual relationships in the paleoenvironmental reconstruction of Sakhalin.

Caption: Workflow for Paleoenvironmental Reconstruction.

Caption: Climate-Vegetation Interaction Model.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. fegi.ru [fegi.ru]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Reccurence of strong floods on western sakhalin and intensity of cyclogenesis in middle-late holocene - Razjigaeva - Geomorfologiâ i paleogeografiâ [rjsvd.com]

- 7. researchgate.net [researchgate.net]

- 8. Bioaerosols as Evidence of Atmospheric Circulation Anomalies over the Okhotsk Sea and Shantar Islands in the Late Glacial–Holocene | MDPI [mdpi.com]

- 9. epic.awi.de [epic.awi.de]

- 10. High-Resolution Lacustrine Records of the Late Holocene Hydroclimate of the Sikhote-Alin Mountains, Russian Far East - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cambridge.org [cambridge.org]

- 12. Diatom Assemblages from the Daginsky Mud Volcano Sediments (Eastern Sakhalin) and Their Implication | MDPI [mdpi.com]

A Technical Guide to the Historical Climate of Sakhalin and the Sea of Okhotsk

This technical guide provides an in-depth overview of the paleoclimatology of Sakhalin Island and the Sea of Okhotsk, a region highly sensitive to global climate shifts. The Sea of Okhotsk is the southernmost sea in the Northern Hemisphere that experiences seasonal freezing, making it a critical area for studying sea ice dynamics and its influence on the North Pacific climate system and global ocean circulation.[1][2] This document details the key experimental methodologies used to reconstruct past climate conditions, summarizes significant findings on historical sea ice and temperature variability, and illustrates the complex interplay of climatic drivers in the region.

Experimental Protocols for Paleoclimate Reconstruction

The reconstruction of the historical climate in the Sea of Okhotsk primarily relies on the analysis of marine sediment cores.[3][4][5] These cores are tubular samples of mud and accumulated organic material extracted from the seabed, which contain stratigraphic layers that preserve a chronological record of past environmental conditions.[4][6] Scientists analyze various physical, chemical, and biological components within these layers, known as proxies, to infer past climate variables.[6]

Core Extraction and Dating

Sediment cores are collected from vessels using specialized equipment that pushes a tube into the seafloor, capturing a column of sediment. Once extracted, the layers must be accurately dated to create a timeline. The two primary methods are:

-